molecular formula C18H18BrFN2O3S B12484291 N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12484291
M. Wt: 441.3 g/mol
InChI Key: IXCORKJDZWJZCC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the benzamide, and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Bromofluorophenyl Intermediate: The initial step involves the bromination and fluorination of a phenyl ring to obtain the 4-bromo-2-fluorophenyl intermediate.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group:

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the bromine or fluorine atoms with other functional groups.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-yl)benzamide
  • N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)aniline

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18BrFN2O3S

Molecular Weight

441.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H18BrFN2O3S/c1-12-4-5-13(10-17(12)26(24,25)22-8-2-3-9-22)18(23)21-16-7-6-14(19)11-15(16)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)

InChI Key

IXCORKJDZWJZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)N3CCCC3

Origin of Product

United States

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